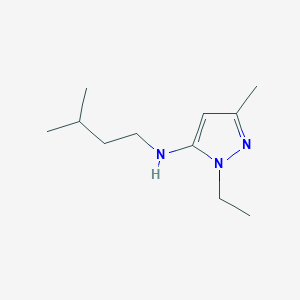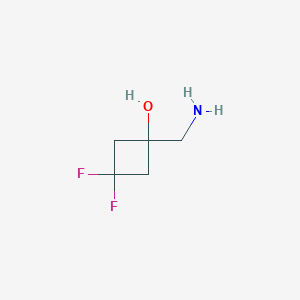![molecular formula C10H13F2N5 B11734928 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734928.png)
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(difluorométhyl)-1H-pyrazol-3-yl]méthyl}[(1-méthyl-1H-pyrazol-4-yl)méthyl]amine est un composé organique synthétique qui présente une structure unique avec deux cycles pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de {[1-(difluorométhyl)-1H-pyrazol-3-yl]méthyl}[(1-méthyl-1H-pyrazol-4-yl)méthyl]amine implique généralement les étapes suivantes :
Formation des cycles pyrazole : Les cycles pyrazole peuvent être synthétisés par réaction de l’hydrazine avec des composés 1,3-dicarbonylés en conditions acides ou basiques.
Introduction du groupe difluorométhyl : Le groupe difluorométhyl peut être introduit à l’aide d’agents difluorométhylant tels que le bromodifluorométhane en présence d’une base.
Couplage des cycles pyrazole : Les deux cycles pyrazole sont ensuite couplés à l’aide d’un linker approprié, tel qu’un pont méthylène, par une réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et de la concentration des réactifs. L’utilisation de réacteurs à écoulement continu peut également améliorer l’efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des cycles pyrazole, conduisant à la formation de N-oxydes de pyrazole.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe difluorométhyl, le convertissant en groupe méthyl.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d’une base pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : N-oxydes de pyrazole
Réduction : Dérivés de pyrazole substitués par un méthyle
Substitution : Dérivés de pyrazole fonctionnalisés
Applications de la recherche scientifique
Chimie
En chimie, {[1-(difluorométhyl)-1H-pyrazol-3-yl]méthyl}[(1-méthyl-1H-pyrazol-4-yl)méthyl]amine est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie et médecine
En biologie et en médecine, ce composé a des applications potentielles en tant que pharmacophore dans la conception de médicaments. Sa capacité à interagir avec des cibles biologiques, telles que les enzymes et les récepteurs, en fait un candidat pour le développement de nouveaux agents thérapeutiques.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans la production de produits chimiques de spécialité et de matériaux avancés. Sa stabilité et sa réactivité le rendent adapté à diverses applications, notamment les revêtements et les polymères.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mécanisme D'action
Le mécanisme d’action de {[1-(difluorométhyl)-1H-pyrazol-3-yl]méthyl}[(1-méthyl-1H-pyrazol-4-yl)méthyl]amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Cette interaction peut entraîner des changements dans les voies cellulaires, aboutissant à l’effet thérapeutique ou chimique souhaité.
Comparaison Avec Des Composés Similaires
Composés similaires
- {[1-(trifluorométhyl)-1H-pyrazol-3-yl]méthyl}[(1-méthyl-1H-pyrazol-4-yl)méthyl]amine
- {[1-(chlorométhyl)-1H-pyrazol-3-yl]méthyl}[(1-méthyl-1H-pyrazol-4-yl)méthyl]amine
Unicité
La présence du groupe difluorométhyl dans {[1-(difluorométhyl)-1H-pyrazol-3-yl]méthyl}[(1-méthyl-1H-pyrazol-4-yl)méthyl]amine confère des propriétés uniques, telles qu’une lipophilie accrue et une stabilité métabolique, par rapport à ses analogues. Cela le rend particulièrement précieux dans la conception de médicaments et d’autres applications où ces propriétés sont souhaitables.
Propriétés
Formule moléculaire |
C10H13F2N5 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H13F2N5/c1-16-7-8(5-14-16)4-13-6-9-2-3-17(15-9)10(11)12/h2-3,5,7,10,13H,4,6H2,1H3 |
Clé InChI |
DZKXHLRGDJEQLE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)CNCC2=NN(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734864.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11734868.png)

![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734876.png)
![[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734883.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734893.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11734908.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11734920.png)
![1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine](/img/structure/B11734925.png)
amine](/img/structure/B11734931.png)

![(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate](/img/structure/B11734938.png)
